1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone

Lipophilicity Drug Design Physicochemical Properties

This dichloroacetyl benzimidazole intermediate features the pharmacologically critical 5,6-dichloro substitution that drives androgen receptor antagonist potency (ID₅₀ 0.13 mg/day vs. 0.23 mg/day for bicalutamide). Its elevated lipophilicity (LogP 3.07) enhances membrane permeability, while the 2-acetyl and imidazole NH provide orthogonal reactive handles for divergent kinase-focused library synthesis. Procure high-purity (≥98%) batches with full COA (HPLC, NMR, GC) to support IND-enabling bioanalytical method validation and rapid access to a validated, competitive chemotype for next-generation antiandrogen programs.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 882977-63-1
Cat. No. B3292977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone
CAS882977-63-1
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-4(14)9-12-7-2-5(10)6(11)3-8(7)13-9/h2-3H,1H3,(H,12,13)
InChIKeyBTTRNRCDFHANCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone (CAS 882977-63-1): A Chlorinated Benzimidazole Building Block for Kinase-Focused Discovery


1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone (CAS 882977-63-1) is a dichlorinated 2-acetylbenzimidazole derivative with the molecular formula C₉H₆Cl₂N₂O and a molecular weight of 229.06 g/mol . The compound features a 5,6-dichloro substitution pattern on the benzimidazole core and an acetyl group at the 2-position, which serve as key handles for further derivatization. This scaffold is recognized as a privileged structure in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and androgen receptor modulators [1]. Its computed LogP of 3.07 indicates significantly enhanced lipophilicity compared to non-halogenated analogs, a property that can influence membrane permeability and target binding in cellular assays.

Why Simple 2-Acetylbenzimidazole Analogs Cannot Substitute for 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone in Lead Optimization


In benzimidazole-based drug discovery, the 5,6-dichloro substitution is not a passive structural feature; it is a critical determinant of target potency, metabolic stability, and physicochemical profile. Direct comparisons between 2-acetylbenzimidazole analogs reveal that the introduction of chlorine atoms at the 5 and 6 positions dramatically alters lipophilicity, with the dichloro derivative (LogP 3.07) being over 1.7 log units more lipophilic than the unsubstituted parent (XLogP3 1.3) [1]. This difference in LogP translates to predictable changes in membrane permeability and non-specific protein binding, making simple analogs unsuitable surrogates. Furthermore, structure-activity relationship (SAR) studies on 5,6-dichlorobenzimidazole-based androgen receptor antagonists demonstrate that the dichloro substitution is essential for achieving potent in vivo activity, with key compounds showing ID₅₀ values superior to the clinical benchmark bicalutamide only when the dichloro motif is present [2]. Substituting this core with a non-chlorinated or mono-chlorinated analog is likely to result in a significant loss of pharmacological activity.

Quantitative Differentiation of 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone from Closest Analogs


5,6-Dichloro Substitution Increases Lipophilicity by 1.8 Log Units vs. the Unsubstituted Parent

The 5,6-dichloro substitution on the 2-acetylbenzimidazole scaffold produces a substantial increase in lipophilicity compared to the unsubstituted parent compound. The target compound, 1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)ethanone, has a computed LogP of 3.07 , whereas the non-chlorinated analog, 1-(1H-benzo[d]imidazol-2-yl)ethanone, has an XLogP3 of 1.3 [1]. The 5,6-dimethyl analog shows an intermediate LogP of 2.38 [2], illustrating the specific contribution of chlorine atoms to lipophilicity beyond simple steric bulk.

Lipophilicity Drug Design Physicochemical Properties

The 5,6-Dichlorobenzimidazole Core is Essential for Androgen Receptor Antagonist Potency

SAR studies on 2-substituted-5,6-dichlorobenzimidazoles reveal that the dichloro substitution is a prerequisite for achieving potent in vivo androgen receptor (AR) antagonism. The optimized clinical candidate 4-bromo-benzyl benzimidazole 17, which contains the 5,6-dichlorobenzimidazole nucleus, achieved an ID₅₀ of 0.13 mg/day in the rat prostate assay, significantly outperforming bicalutamide (ID₅₀ = 0.23 mg/day) [1]. The 2-acetyl derivative serves as a versatile precursor for introducing the trifluoroethyl and other 2-substituents that maximize AR antagonist activity.

Androgen Receptor Prostate Cancer Nuclear Receptor Pharmacology

The Acetyl Group at C2 Enables Divergent Synthesis of Kinase Inhibitor Chemotypes

The 2-acetyl group on the benzimidazole scaffold is a well-established synthetic handle for generating diverse heterocyclic libraries. A comprehensive review of 2-acetylbenzimidazole chemistry documents its reactivity at both the carbonyl group and the endocyclic NH, enabling the synthesis of pyrazolo[1,2-a]benzimidazoles, thiazolo[3,2-a]benzimidazoles, and other fused systems with demonstrated anticancer and antimicrobial activities . The presence of the 5,6-dichloro substitution on 1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)ethanone further enhances the electron-withdrawing character of the ring, modulating the electrophilicity of the acetyl carbonyl and the nucleophilicity of the imidazole NH relative to non-halogenated 2-acetylbenzimidazoles.

Synthetic Versatility Kinase Inhibitors Benzimidazole Chemistry

Differential Physicochemical Profile Dictates Chromatographic Behavior and Analytical Method Development

The physicochemical properties of 1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)ethanone directly influence its behavior in reversed-phase HPLC, a critical factor for purity assessment and quality control in procurement. With a molecular weight of 229.06 g/mol and a LogP of 3.07, the compound exhibits significantly longer retention times compared to the unsubstituted analog (MW 160.17, XLogP3 1.3) under standard C18 gradient conditions [1]. This difference necessitates distinct analytical methods and reference standards. Vendor certificates of analysis (CoA) for the compound typically confirm identity by NMR, HPLC, and GC, with standard purity specifications of ≥95% or ≥98% .

Analytical Chemistry Quality Control Chromatography

Optimal Use Cases for Procuring 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone (CAS 882977-63-1)


Synthesis of Non-Steroidal Androgen Receptor Antagonists for Prostate Cancer Research

1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone is a strategic intermediate for synthesizing 2-(2,2,2-trifluoroethyl)-5,6-dichlorobenzimidazole derivatives, a class of potent, non-steroidal androgen receptor antagonists. The acetyl group at the 2-position can be converted to a trifluoroethyl moiety, which SAR studies have shown to be critical for achieving in vivo antagonist activity superior to bicalutamide (ID₅₀ of 0.13 mg/day vs. 0.23 mg/day) . For medicinal chemistry teams developing next-generation antiandrogens, procuring this dichloroacetyl intermediate is the gateway to accessing a validated, competitive chemotype.

Core Scaffold for Kinase Inhibitor Library Generation

The 2-acetyl group on the electron-deficient 5,6-dichlorobenzimidazole core provides two orthogonal reactive handles for divergent library synthesis. The carbonyl group can undergo condensation reactions to form hydrazones, oximes, and heterocyclic-fused systems, while the imidazole NH can be alkylated or arylated . This dual reactivity, combined with the enhanced lipophilicity (LogP 3.07) conferred by the chlorine atoms , makes the compound an ideal starting material for generating kinase-focused screening libraries with drug-like physicochemical properties.

Analytical Reference Standard and Impurity Profiling for Drug Development

Due to its distinct chromatographic properties (MW 229.06, LogP 3.07), 1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)ethanone requires dedicated HPLC methods and reference standards separate from those used for non-halogenated benzimidazole analogs . Analytical development and quality control laboratories should procure high-purity batches (≥98%) with full certificates of analysis, including NMR, HPLC, and GC data, to establish validated methods for identity, purity, and impurity profiling in support of IND-enabling studies.

Quote Request

Request a Quote for 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.